molecular formula C25H31Cl3N2O B12000648 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride CAS No. 6316-92-3

1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride

Cat. No.: B12000648
CAS No.: 6316-92-3
M. Wt: 481.9 g/mol
InChI Key: ADEZGIPHJSVFBI-UHFFFAOYSA-N
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Description

  • The final step involves the nucleophilic substitution of the chlorinated quinoline derivative with dibutylamino ethanol under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoline Core:

    • Starting with an appropriate aniline derivative, the quinoline core is synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
  • Chlorination:

    • The quinoline core is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) to introduce the chloro substituents at the desired positions.
  • Substitution with Chlorophenyl Group:

    • A Friedel-Crafts acylation reaction is employed to attach the 4-chlorophenyl group to the quinoline core. This involves reacting the chlorinated quinoline with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Chemical Reactions Analysis

Types of Reactions: 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxides.
  • Reduction:

    • Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can reduce the quinoline ring to tetrahydroquinoline derivatives.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the chloro substituents, allowing for the introduction of various functional groups using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, ethanol or methanol as solvents.

    Substitution: NaOCH₃, NaOEt, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

  • Quinoline N-oxides from oxidation.
  • Tetrahydroquinoline derivatives from reduction.
  • Various substituted quinoline derivatives from nucleophilic substitution.

Scientific Research Applications

1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block for synthesizing more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as a fluorescent probe due to its quinoline core.
    • Studied for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine:

    • Explored for its potential as an antimalarial agent, given the structural similarity to quinoline-based drugs.
    • Investigated for its antimicrobial and anticancer properties.
  • Industry:

    • Utilized in the development of specialty chemicals and materials.
    • Applied in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride can be compared with other quinoline derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of the dibutylamino ethanol side chain distinguishes it from other quinoline derivatives, potentially enhancing its solubility and bioavailability.
  • The dual chloro substituents may confer unique chemical reactivity and biological activity.

Properties

6316-92-3

Molecular Formula

C25H31Cl3N2O

Molecular Weight

481.9 g/mol

IUPAC Name

1-[7-chloro-2-(4-chlorophenyl)quinolin-4-yl]-2-(dibutylamino)ethanol;hydrochloride

InChI

InChI=1S/C25H30Cl2N2O.ClH/c1-3-5-13-29(14-6-4-2)17-25(30)22-16-23(18-7-9-19(26)10-8-18)28-24-15-20(27)11-12-21(22)24;/h7-12,15-16,25,30H,3-6,13-14,17H2,1-2H3;1H

InChI Key

ADEZGIPHJSVFBI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl)O.Cl

Origin of Product

United States

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